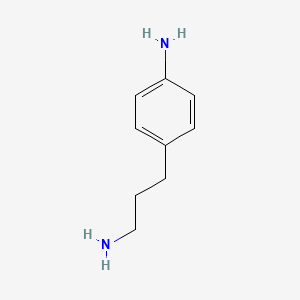

4-(3-Aminopropyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminopropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNVECQLILUEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616577 | |

| Record name | 4-(3-Aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61798-01-4 | |

| Record name | 4-(3-Aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(3-Aminopropyl)aniline" physicochemical properties and characterization

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 4-(3-Aminopropyl)aniline

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of this compound, a diamine of significant interest in chemical synthesis and materials science. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on its physicochemical properties and characterization methodologies. This document emphasizes the rationale behind experimental choices and provides actionable protocols to ensure reliable and reproducible results.

Introduction and Molecular Overview

This compound, also known as N-(4-aminophenyl)propane-1,3-diamine, is a versatile chemical intermediate. Its structure features a primary aliphatic amine and a primary aromatic amine, a combination that imparts unique reactivity and makes it a valuable building block in various synthetic applications. Understanding its fundamental properties is the first step toward its effective utilization.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its handling, storage, and application in chemical reactions. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 3374-28-5 | |

| Molecular Formula | C₉H₁₄N₂ | |

| Molecular Weight | 150.22 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 279.5 °C at 760 mmHg | |

| Flash Point | 110.4 °C | |

| Density | 1.0 ± 0.1 g/cm³ | |

| pKa | 9.99 ± 0.10 (Predicted) |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. This section details the expected spectral data and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Proton NMR is used to identify the different types of protons and their neighboring environments.

Expected Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | d | 2H | Aromatic protons ortho to the propyl group |

| ~6.6 | d | 2H | Aromatic protons ortho to the amino group |

| ~3.6 | br s | 2H | Aromatic NH₂ |

| ~2.7 | t | 2H | -CH₂- attached to the aromatic ring |

| ~2.6 | t | 2H | -CH₂-NH₂ (aliphatic) |

| ~1.7 | m | 2H | Central -CH₂- of the propyl chain |

| ~1.3 | br s | 2H | Aliphatic NH₂ |

Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

-

Processing: Apply a line broadening of 0.3 Hz and reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

Carbon NMR provides information about the different carbon environments in the molecule.

Expected Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~144.0 | Aromatic C-NH₂ |

| ~129.3 | Aromatic C-H ortho to the propyl group |

| ~115.1 | Aromatic C-H ortho to the amino group |

| ~41.9 | -CH₂-NH₂ (aliphatic) |

| ~33.8 | -CH₂- attached to the aromatic ring |

| ~33.2 | Central -CH₂- of the propyl chain |

Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

-

Processing: Apply a line broadening of 1.0 Hz and reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3300 | N-H stretching (primary amines) |

| 3100-3000 | C-H aromatic stretching |

| 3000-2800 | C-H aliphatic stretching |

| ~1600 | N-H bending |

Protocol for IR Spectroscopy (Thin Film):

-

Sample Preparation: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16.

-

Resolution: 4 cm⁻¹.

-

-

Processing: Perform a background scan before running the sample and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Data (Electron Ionization - EI):

-

Molecular Ion Peak [M]⁺: m/z 150.

-

Major Fragment Ions: Analysis of the fragmentation pattern can provide further structural confirmation.

Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Parameters:

-

Column: A non-polar column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.

Thin-Layer Chromatography (TLC)

TLC is a quick and convenient method for purity assessment.

Protocol for TLC:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine (e.g., 0.5%) to prevent streaking.

-

Visualization: UV light (254 nm) and/or staining with ninhydrin solution followed by gentle heating.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity.

Protocol for HPLC:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Caption: Workflow for chromatographic analysis.

Safety and Handling

This compound requires careful handling due to its potential health effects.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This guide has provided a detailed overview of the physicochemical properties and characterization of this compound. By following the outlined protocols and understanding the rationale behind them, researchers can confidently identify, assess the purity of, and safely handle this versatile compound. The combination of spectroscopic and chromatographic techniques provides a robust framework for its quality control in a research and development setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3034251, this compound. Retrieved from [Link].

An In-depth Technical Guide to the Synthesis of 4-(3-Aminopropyl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthetic routes and reaction mechanisms for the preparation of 4-(3-aminopropyl)aniline, a significant diamine intermediate in the development of pharmaceuticals, dyes, and polymers.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the prevalent synthetic strategies, focusing on the reduction of nitroaromatic precursors, and offers detailed experimental protocols, mechanistic insights, and characterization data. The causality behind experimental choices and the validation of described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction and Significance

This compound, with the chemical formula C₉H₁₄N₂, is a versatile bifunctional molecule featuring both a primary aliphatic amine and a primary aromatic amine.[2][3] This unique structure allows for differential reactivity and makes it a valuable building block in various chemical syntheses. The aromatic amine can undergo diazotization and coupling reactions, while the aliphatic amine is amenable to acylation, alkylation, and other nucleophilic additions. Its applications span from being a key intermediate in the synthesis of azo dyes with enhanced stability to serving as a monomer in the production of specialized polymers and as a scaffold in the development of novel pharmaceutical agents.[1]

This guide will focus on the most chemically sound and widely applicable synthetic methodologies, providing a deep dive into the underlying reaction mechanisms and practical experimental considerations.

Strategic Synthesis Routes

The synthesis of this compound predominantly relies on the reduction of a suitable dinitro or cyano-nitro precursor. The selection of the starting material and the reduction methodology is critical and is often dictated by the availability of precursors, desired scale, and tolerance of other functional groups. Two primary retrosynthetic approaches are considered:

-

Route A: Catalytic hydrogenation of 3-(4-nitrophenyl)propanenitrile.

-

Route B: Reductive amination of a C3-aldehyde derived from a 4-nitroaromatic compound.

This guide will primarily focus on Route A , as it represents a more direct and commonly referenced pathway in the synthesis of related structures.

Synthesis via Reduction of 3-(4-Nitrophenyl)propanenitrile

This synthetic approach involves two key transformations: the synthesis of the 3-(4-nitrophenyl)propanenitrile precursor and its subsequent reduction to the target diamine.

Synthesis of the Precursor: 3-(4-Nitrophenyl)propanenitrile

The synthesis of this precursor is a critical first step. A plausible method involves the Michael addition of a cyanide source to 4-nitrostyrene. However, for the purpose of this guide, we will assume the availability of 3-(4-nitrophenyl)propanenitrile as a starting material, as it is commercially available from various suppliers.

Catalytic Hydrogenation: The Core Reaction

The conversion of 3-(4-nitrophenyl)propanenitrile to this compound involves the simultaneous reduction of both the aromatic nitro group and the nitrile group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[4][5][6][7]

The catalytic hydrogenation of 3-(4-nitrophenyl)propanenitrile over a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, proceeds through a multi-step mechanism.

-

Adsorption: Both the nitroaromatic compound and hydrogen gas adsorb onto the surface of the metal catalyst.

-

Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the catalyst surface, forming reactive metal-hydride species.

-

Stepwise Reduction of the Nitro Group: The nitro group is reduced to the aniline through a series of intermediates, including nitroso and hydroxylamine species. This is generally a rapid process on noble metal catalysts.

-

Reduction of the Nitrile Group: The nitrile group is also hydrogenated to a primary amine. This reduction proceeds via an imine intermediate.

-

Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Caption: Catalytic hydrogenation of 3-(4-nitrophenyl)propanenitrile.

The following is a representative protocol for the catalytic hydrogenation of 3-(4-nitrophenyl)propanenitrile.

Materials:

-

3-(4-Nitrophenyl)propanenitrile

-

10% Palladium on Carbon (Pd/C) catalyst (5 mol%)

-

Ethanol (or Methanol)

-

Hydrogen gas

-

Parr hydrogenation apparatus or a similar high-pressure reactor

Procedure:

-

In a high-pressure reactor, a solution of 3-(4-nitrophenyl)propanenitrile (1.0 eq) in ethanol is prepared.

-

The 10% Pd/C catalyst is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

The reactor is sealed and purged several times with hydrogen gas to remove any air.

-

The reactor is then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi).

-

The reaction mixture is stirred vigorously and may be gently heated (e.g., to 40-60 °C) to increase the reaction rate.

-

The progress of the reaction is monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases.

-

After completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be washed with ethanol to ensure complete recovery of the product.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Starting Material | 3-(4-Nitrophenyl)propanenitrile | N/A |

| Product | This compound | N/A |

| Catalyst | 10% Pd/C | [5] |

| Solvent | Ethanol | [5] |

| Hydrogen Pressure | 50-100 psi | [5] |

| Temperature | 40-60 °C | [5] |

| Typical Yield | >90% | (Estimated) |

Purification and Characterization

The crude product obtained from the synthesis may contain residual starting material, intermediates, and byproducts. Purification is essential to obtain this compound of high purity.

Purification Protocol: Column Chromatography

Column chromatography using silica gel is an effective method for the purification of aniline derivatives. However, due to the basic nature of amines, they can sometimes interact strongly with the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine, is often added to the eluent.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Triethylamine (TEA)

Procedure:

-

A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

-

The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with a gradient of methanol in dichloromethane (e.g., 0-10% methanol) containing a small percentage of triethylamine (e.g., 0.5-1%).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified this compound.

Caption: Purification and characterization workflow.

Characterization

The structural integrity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propyl chain, and the amine protons. The aromatic protons will appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The methylene protons will appear as multiplets in the aliphatic region (typically δ 1.5-3.0 ppm). The amine protons will appear as broad singlets, and their chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the aliphatic carbons of the propyl chain.

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[8][9][10][11]

-

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

-

N-H bending: A broad absorption around 1600 cm⁻¹.

-

C=C stretching (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

-

C-N stretching: Bands in the fingerprint region.

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[12][13][14][15] Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (150.22 g/mol ).[2][3]

Spectroscopic Data Summary (Expected):

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (δ 6.5-7.5), Aliphatic protons (δ 1.5-3.0), Amine protons (broad singlets) |

| ¹³C NMR | Signals for 6 aromatic carbons and 3 aliphatic carbons |

| FTIR (cm⁻¹) | ~3300-3500 (N-H stretch), ~3030 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1600 (N-H bend), ~1450-1600 (Ar C=C stretch) |

| MS (m/z) | 150.22 (M⁺) or 151.23 ([M+H]⁺) |

Safety Considerations

Aniline and its derivatives are toxic and can be absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.

Conclusion

This technical guide has detailed a robust and reliable synthetic route for the preparation of this compound via the catalytic hydrogenation of 3-(4-nitrophenyl)propanenitrile. The causality behind the choice of this synthetic strategy, the detailed reaction mechanism, and a comprehensive experimental protocol for both the synthesis and purification have been provided. The characterization data presented will aid researchers in confirming the identity and purity of the final product. The methodologies described herein are grounded in established chemical principles and provide a solid foundation for the synthesis of this important chemical intermediate for a variety of applications in research and industry.

References

-

This compound - ChemBK. (2024-04-09). Available at: [Link]

- Google Patents. (1964). Hydrogenation of nitriles. US3117162A.

- Google Patents. (1966). Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. US3270057A.

-

Patsnap Eureka. (2015). Method utilizing catalytic hydrogenation synthesis of nitrobenzene compounds to prepare aniline compounds. Available at: [Link]

-

PubChem. This compound. National Institutes of Health. Available at: [Link]

- Google Patents. (1999). Hydrogenation of nitriles to produce amines. EP0913388A1.

- Google Patents. (1949). Hydrogenation of nitro compounds. US2458214A.

-

Growth, Spectroscopic and Optical Studies of meta-Nitro Aniline NLO Organic Crystal. (n.d.). Available at: [Link]

-

The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Available at: [Link]

-

ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]

-

Finetech Industry Limited. This compound. Available at: [Link]

-

Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines [Video]. YouTube. Available at: [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

OpenBU. (2011, July 14). Reductive Amination Reaction. Available at: [Link]

-

ResearchGate. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Available at: [Link]

-

National Institute of Standards and Technology. Aniline. NIST WebBook. Available at: [Link]

-

MassBank. MSBNK-UvA_IBED-UI000201. Available at: [Link]

-

ResearchGate. Characteristic ions in the mass spectrum of tris(3-n-aminopropyl)amine [Fig. 55(d)]. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Available at: [Link]

- Google Patents. (2016). Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. WO2016170545A1.

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Available at: [Link]

- Google Patents. (2017). Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline. CN106432055A.

-

ResearchGate. FTIR spectra of aniline tetramer. Available at: [Link]

- Google Patents. (2016). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. US20160122354A1.

-

National Institute of Standards and Technology. Aniline. NIST WebBook. Available at: [Link]

-

DigitalCommons@URI. Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C9H14N2 | CID 21646683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 61798-01-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. US3117162A - Hydrogenation of nitriles - Google Patents [patents.google.com]

- 5. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]

- 6. Method utilizing catalytic hydrogenation synthesis of nitrobenzene compounds to prepare aniline compounds - Eureka | Patsnap [eureka.patsnap.com]

- 7. EP0913388A1 - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]

- 8. ijsr.net [ijsr.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Aniline [webbook.nist.gov]

- 13. massbank.eu [massbank.eu]

- 14. researchgate.net [researchgate.net]

- 15. Aniline [webbook.nist.gov]

"4-(3-Aminopropyl)aniline" CAS number 3369-49-7 properties

An In-depth Technical Guide to 4-(3-Aminopropyl)aniline

Section 1: Core Identification and Structure

This compound is a versatile bifunctional organic compound featuring both a primary aromatic amine and a primary aliphatic amine. This unique structure makes it a valuable intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, polymers, and dyes.[1] The presence of two distinct amine groups with different reactivities allows for selective chemical modifications, providing a strategic advantage in the design of complex molecules.[2]

1.1 Note on Chemical Abstract Service (CAS) Number Identification

It is critical to note a discrepancy in the assigned CAS numbers for this compound. While this guide addresses the molecule commonly known as this compound, the scientific and commercial literature predominantly associates this chemical name with CAS Number 61798-01-4 .[1][3][4][5] The CAS number 3369-49-7, provided in the topic query, appears to be linked in some databases to unrelated industrial materials such as pipe fittings.[6][7] Therefore, this document will proceed using the technical data affiliated with CAS number 61798-01-4 to ensure scientific accuracy.

1.2 Chemical Structure and Identifiers

The fundamental structure consists of an aniline ring substituted at the para-position with a propyl amine chain.

Caption: Chemical structure of this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 61798-01-4 | [1][3][4][5] |

| Molecular Formula | C₉H₁₄N₂ | [1][3][4] |

| Molecular Weight | 150.22 g/mol | [1][3][4] |

| Synonyms | 4-Amino-benzenepropanamine, 4-(3-Aminopropyl)phenylamine | [1][8] |

| InChI | InChI=1S/C9H14N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7,10-11H2 | [3][4] |

| SMILES | C1=CC(=CC=C1CCCN)N | [3] |

Section 2: Physicochemical Properties

The physical properties of this compound are dictated by its mixed aromatic and aliphatic character. It is typically a colorless to pale yellow crystalline solid or liquid at room temperature.[1]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow crystal | [1] |

| Density | 1.038 g/cm³ | [1] |

| Boiling Point | 289.5 °C at 760 mmHg | [1] |

| Flash Point | 152.3 °C | [1] |

| Refractive Index | 1.58 | [1] |

| Vapor Pressure | 0.00219 mmHg at 25°C | [1] |

2.1 Solubility Profile

Section 3: Chemical Reactivity and Synthetic Profile

The most compelling feature of this compound from a synthetic chemist's perspective is the differentiated reactivity of its two primary amine groups.

3.1 Differentiated Amine Reactivity

The nucleophilicity and basicity of the two amine groups are fundamentally different due to their electronic environments.

-

Aromatic Amine (-C₆H₄NH₂): The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring. This resonance effect reduces the electron density on the nitrogen, making the aromatic amine less basic and less nucleophilic than its aliphatic counterpart. However, this same effect strongly activates the aromatic ring toward electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[10]

-

Aliphatic Amine (-CH₂NH₂): The lone pair of electrons on this nitrogen is localized. Consequently, the aliphatic amine is significantly more basic and serves as a stronger nucleophile in reactions like acylation or alkylation.

This reactivity difference allows for selective protection and reaction schemes. For example, the more nucleophilic aliphatic amine can be selectively acylated under controlled conditions while leaving the aromatic amine untouched.

Caption: Differentiated reactivity of the amine groups.

3.2 Synthetic Pathways

Several general methods for the synthesis of this compound have been described. One common laboratory-scale approach involves the reduction of a corresponding nitro-precursor, such as 4-(3-aminopropyl)nitrobenzene. More direct industrial methods include:

-

Reaction of ethylenediamine with phenylpropanal, followed by an oxidation step.[1]

-

Reaction of amphetamine with a carbamate, followed by a reduction step.[1]

A more modern and versatile approach for synthesizing aniline derivatives involves the copper-catalyzed coupling of aryl boronic acids with ammonia.[11]

Section 4: Applications in Research and Development

The bifunctional nature of this compound makes it a highly useful building block.

-

Pharmaceutical Chemistry: It can serve as a scaffold or linker in the synthesis of new drug candidates. The aniline moiety is a common feature in many bioactive molecules, while the propyl amine tail provides a handle for attaching other functional groups or for modifying solubility and pharmacokinetic properties.[1][2]

-

Polymer Science: The two amine groups can react with difunctional compounds (e.g., diisocyanates, diacyl chlorides) to form polyamides, polyureas, and other polymers.[1] The rigid aromatic core and flexible aliphatic chain can impart unique thermal and mechanical properties to the resulting materials.

-

Dye Synthesis: As a derivative of aniline, it is a precursor for the synthesis of azo dyes. The aromatic amine can be diazotized and then coupled with an electron-rich aromatic compound to produce highly colored molecules.[1][10]

Section 5: Analytical Methodologies

The quantitative and qualitative analysis of anilines in various matrices, particularly environmental samples, is crucial due to their potential toxicity.[12] Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques.[12][13]

5.1 Protocol: Trace Analysis of Anilines in Water by On-Line SPE-HPLC

This protocol is a generalized method adapted from established procedures for aniline analysis and is suitable for determining trace levels of this compound in aqueous samples.[12]

Objective: To concentrate and quantify this compound from a water sample.

Methodology:

-

Sample Preparation & Preservation:

-

Collect the aqueous sample in a clean, amber glass bottle.

-

To prevent microbial degradation, adjust the sample pH to ~7 and store at 4°C.[13]

-

Filter the sample through a 0.45 µm filter to remove particulate matter before analysis.

-

-

On-Line Solid-Phase Extraction (SPE):

-

Utilize an automated on-line SPE system connected to an HPLC.

-

Load a specific volume of the filtered water sample onto a suitable SPE cartridge (e.g., a reversed-phase C18 or a polymer-based cartridge). The aniline compound will be retained on the sorbent while the bulk water matrix is discarded.

-

-

Elution and HPLC Analysis:

-

After loading, the SPE cartridge is switched into the mobile phase path of the HPLC.

-

The analyte is eluted from the cartridge directly onto the analytical HPLC column (e.g., a C18 column) using an appropriate mobile phase gradient (e.g., acetonitrile/water).

-

Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at the wavelength of maximum absorbance for the aniline.

-

-

Quantification:

-

A calibration curve is generated by analyzing a series of external standards of known concentrations.

-

The concentration of this compound in the original sample is determined by comparing its peak area to the calibration curve.

-

Caption: Workflow for the analytical determination of anilines.

Section 6: Safety, Handling, and Storage

This compound and related aromatic amines require careful handling due to their potential toxicity.

6.1 Hazard Profile

-

Acute Toxicity: Aniline derivatives are often toxic if swallowed, inhaled, or in contact with skin.[14]

-

Irritation/Corrosion: The compound is described as irritating and may cause inflammation.[1] Related anilines can cause severe skin irritation and serious eye damage.[14][15]

-

Long-Term Effects: Some anilines are suspected of causing genetic defects and cancer, and may cause damage to organs (particularly the blood) through prolonged or repeated exposure.[14]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[14][16]

6.2 Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area. A chemical fume hood is strongly recommended.[16]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

6.3 Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][14]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[16]

-

Sensitivities: The compound may be sensitive to air, light, and moisture. Store under an inert atmosphere (e.g., nitrogen or argon).[5][14] Keep away from heat, sparks, and open flames.[1][16]

References

-

This compound - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound | C9H14N2 | CID 21646683 - PubChem. (n.d.). NIH National Library of Medicine. Retrieved January 5, 2026, from [Link]

-

4-(3-Iminopropylideneamino)aniline | C9H11N3 | CID 91506493 - PubChem. (n.d.). NIH National Library of Medicine. Retrieved January 5, 2026, from [Link]

-

4-[3-(4-aminophenoxy)phenoxy]aniline | Solubility of Things. (n.d.). Retrieved January 5, 2026, from [Link]

-

Reactions of Arylamines - Chemistry LibreTexts. (2020). Retrieved January 5, 2026, from [Link]

-

N-(3-aminopropyl)aniline | C9H14N2 | CID 427260 - PubChem. (n.d.). NIH National Library of Medicine. Retrieved January 5, 2026, from [Link]

-

Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.). U.S. EPA. Retrieved January 5, 2026, from [Link]

-

This compound - YSZC. (n.d.). Retrieved January 5, 2026, from [Link]

-

4,4'-Isopropylidenedianiline | C15H18N2 | CID 75591 - PubChem. (n.d.). NIH National Library of Medicine. Retrieved January 5, 2026, from [Link]

- CN102180800A - Synthesis method of aniline compound - Google Patents. (n.d.).

-

Con-Stab ID Seal ® Fittings 3-Way Reducing Tees - Gastite. (n.d.). Retrieved January 5, 2026, from [Link]

-

CON-STAB ID SEAL® FITTINGS - Puerto Rico Suppliers. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-(1-Aminopropyl)aniline | 133332-54-4 | Benchchem [benchchem.com]

- 3. This compound | C9H14N2 | CID 21646683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS: 61798-01-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 61798-01-4|this compound|BLD Pharm [bldpharm.com]

- 6. gastite.com [gastite.com]

- 7. literature.puertoricosupplier.com [literature.puertoricosupplier.com]

- 8. parchem.com [parchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic data of "4-(3-Aminopropyl)aniline" (NMR, FTIR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-Aminopropyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the bifunctional organic compound this compound. As a molecule incorporating both an aromatic and a primary aliphatic amine, its structural elucidation presents a valuable case study for researchers, scientists, and professionals in drug development and materials science.[1] This document synthesizes predictive data and established spectroscopic principles for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS). We will explore not only the interpretation of the spectral data but also the underlying causality for the experimental choices and protocols, ensuring a robust and self-validating approach to molecular characterization.

Molecular Structure and Spectroscopic Overview

This compound (IUPAC Name: this compound) is a diamine with the molecular formula C₉H₁₄N₂ and a molecular weight of approximately 150.22 g/mol .[2] Its structure consists of an aniline ring substituted at the para position with a propyl amine chain.

Chemical Structure:

Figure 1: Chemical Structure of this compound

The presence of distinct functional groups—a primary aromatic amine, a primary aliphatic amine, a flexible alkyl chain, and a 1,4-disubstituted benzene ring—gives rise to a unique and information-rich spectroscopic fingerprint. This guide will systematically deconstruct the expected signals from each major analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Principles and Experimental Causality

The choice of experimental parameters in NMR is critical for acquiring high-quality, interpretable data.

-

Solvent Selection: A deuterated solvent (e.g., Chloroform-d, CDCl₃) is used to avoid overwhelming the analyte signals with proton signals from the solvent itself.[3] The small residual proton peak of the solvent (e.g., ~7.26 ppm for CDCl₃) also serves as a convenient secondary chemical shift reference.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference compound (0 ppm) for both ¹H and ¹³C NMR. Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal upfield of most organic signals, making it an ideal, non-interfering reference point.[3]

-

Concentration: A sample concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent is typical for ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[4][5] For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope (~1.1%), higher concentrations or longer acquisition times are often required.[6][7]

Standard Protocol for ¹H and ¹³C NMR Sample Preparation

This protocol ensures the preparation of a high-quality sample, which is paramount for obtaining a high-resolution spectrum.[8]

-

Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ with 0.03% TMS) to the vial.

-

Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution free of particulate matter is essential to avoid poor magnetic field shimming, which results in broad peaks.[5]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any potential micro-particulates, a small plug of cotton or glass wool can be placed in the pipette.

-

Volume Check: Ensure the sample height in the NMR tube is optimal for the spectrometer, typically around 4-5 cm.[8]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the sample.

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the alkyl chain protons, and the amine protons. The protons on nitrogen often appear as broad signals and their chemical shift is highly dependent on solvent, concentration, and temperature.[9]

Table 1: Predicted ¹H NMR Data for this compound

| Label | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| a | Aromatic | 2H | ~6.9-7.1 | Doublet | Protons ortho to the alkyl group, deshielded by the ring current. |

| b | Aromatic | 2H | ~6.6-6.8 | Doublet | Protons ortho to the -NH₂ group, shielded by its electron-donating effect. |

| c | -CH₂-Ar | 2H | ~2.5-2.7 | Triplet | Methylene group adjacent to the aromatic ring (benzylic position).[10] |

| d | -CH₂- | 2H | ~1.7-1.9 | Quintet/Multiplet | Methylene group in the middle of the alkyl chain. |

| e | -CH₂-N | 2H | ~2.7-2.9 | Triplet | Methylene group adjacent to the aliphatic amine.[11] |

| f | Ar-NH₂ | 2H | ~3.5-4.5 (broad) | Singlet (broad) | Aromatic amine protons; chemical shift is variable.[12] |

| g | -CH₂-NH₂ | 2H | ~1.0-2.0 (broad) | Singlet (broad) | Aliphatic amine protons; chemical shift is variable and may overlap with alkyl signals.[11] |

¹³C NMR Spectral Interpretation (Predicted)

A broadband-decoupled ¹³C NMR spectrum will show each unique carbon atom as a single peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Label | Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| 1 | C-NH₂ (Aromatic) | ~145-148 | Aromatic carbon bonded to the electron-donating NH₂ group. |

| 2 | CH (Aromatic) | ~114-116 | Aromatic carbons ortho to the NH₂ group, shielded. |

| 3 | CH (Aromatic) | ~129-131 | Aromatic carbons ortho to the alkyl group. |

| 4 | C-Alkyl (Aromatic) | ~128-132 | Aromatic carbon bonded to the alkyl chain. |

| 5 | -CH₂-Ar | ~35-38 | Benzylic carbon. |

| 6 | -CH₂- | ~33-36 | Central alkyl carbon. |

| 7 | -CH₂-NH₂ | ~40-45 | Carbon attached to the aliphatic primary amine.[13] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles and Experimental Causality

The choice of sampling technique depends on the physical state of the sample. For a liquid like this compound, Attenuated Total Reflectance (ATR) is often the most convenient method.

-

Attenuated Total Reflectance (ATR): This technique requires minimal sample preparation. A drop of the liquid is placed directly onto an ATR crystal (e.g., diamond or ZnSe). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.[14] This simplicity minimizes sample handling and eliminates the need for solvents or KBr pellets.[15][16]

-

Salt Plates (KBr/NaCl): Alternatively, a thin film of the liquid can be sandwiched between two infrared-transparent salt plates.[17][18] This is a traditional transmission method but requires careful handling and cleaning of the plates to avoid contamination and damage from moisture.[14][18]

Standard Protocol for FTIR-ATR Analysis

-

Background Spectrum: With a clean, empty ATR crystal, collect a background spectrum. This is a critical self-validating step that subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

-

Sample Application: Place one to two drops of this compound directly onto the center of the ATR crystal, ensuring it is fully covered.[15]

-

Pressure Application (if applicable): For viscous liquids or solids, a pressure arm is used to ensure good contact between the sample and the crystal. For a non-viscous liquid, this is often unnecessary.

-

Sample Spectrum Collection: Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

FTIR Spectrum Interpretation (Predicted)

The FTIR spectrum of this compound will be a superposition of the absorptions from its constituent parts. The presence of two primary amine groups in different chemical environments (aromatic vs. aliphatic) is a key feature.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| 3500-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amines (Aromatic & Aliphatic) | Medium-Strong | Primary amines show two distinct bands. The aromatic amine N-H stretches are typically at a slightly higher frequency (3500-3420 cm⁻¹) than the aliphatic ones (3380-3280 cm⁻¹).[10][19][20] The spectrum may show overlapping or multiple peaks in this region. |

| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring | Medium-Weak | Characteristic of C-H bonds on a benzene ring. |

| 2950-2850 | C-H Stretch (sp³) | Alkyl Chain (-CH₂-) | Medium-Strong | Asymmetric and symmetric stretching of the propyl chain. |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amines | Medium-Strong | Bending vibration of the -NH₂ groups.[19] |

| 1620-1450 | C=C Stretch | Aromatic Ring | Medium-Strong | Aromatic ring breathing modes, often appearing as a pair of sharp bands.[21] |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong | The C-N bond in aromatic amines absorbs at a higher frequency than in aliphatic amines.[19] |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Weak-Medium | C-N stretching of the propyl amine portion.[19] |

| ~820 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene | Strong | This strong "wagging" vibration is highly characteristic of para-substitution on a benzene ring.[21] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information about a molecule.

Principles and Experimental Causality

-

Ionization Method: Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule in the gas phase.[22] This process is energetic enough to not only form a molecular ion (M⁺˙) by ejecting an electron but also to cause extensive and reproducible fragmentation.[23][24] This fragmentation pattern serves as a molecular fingerprint and is crucial for structural elucidation.[25][26]

-

The Nitrogen Rule: A fundamental principle in mass spectrometry, the Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Conversely, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound has two nitrogen atoms, and its molecular weight is ~150 Da, which is consistent with this rule.[27]

Standard Protocol for Electron Ionization (EI-MS)

-

Sample Introduction: The sample, which must be volatile and thermally stable, is typically introduced into the ion source via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) column.[25]

-

Vaporization: The sample is heated under vacuum to ensure it is in the gas phase before entering the ionization chamber.[23]

-

Ionization: The gaseous molecules are bombarded by a 70 eV electron beam, leading to the formation of the molecular ion and various fragment ions.[22][24]

-

Acceleration: The newly formed positive ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Interpretation (Predicted)

The mass spectrum will show a molecular ion peak and several fragment peaks resulting from predictable bond cleavages. For amines, the most significant fragmentation pathway is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in a resonance-stabilized iminium cation.[28]

-

Molecular Ion (M⁺˙): A peak is expected at m/z = 150, corresponding to the intact molecule minus one electron.

-

Fragmentation Pathways: this compound has two primary amine groups, offering two potential sites for α-cleavage.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway | Rationale |

| 150 | [C₉H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) | Represents the intact ionized molecule. |

| 120 | [C₈H₁₀N]⁺ | α-cleavage at the aliphatic amine | Loss of the •CH₂NH₂ radical (m/z 30). This fragment is a tropylium-like ion, which is relatively stable. |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage | Cleavage of the C-C bond between the first and second methylene groups of the propyl chain, forming a stable benzylic cation with the aniline moiety. |

| 93 | [C₆H₇N]⁺˙ | Aniline radical cation | Cleavage of the entire propyl amine side chain. |

| 30 | [CH₄N]⁺ | α-cleavage at the aromatic amine | This is the characteristic base peak for many primary amines with an unbranched α-carbon, resulting from the formation of [CH₂=NH₂]⁺.[27][29] |

Integrated Spectroscopic Analysis Workflow

Diagram Caption: Integrated workflow combining MS, FTIR, and NMR data for structural confirmation.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry principles. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. FTIR spectroscopy rapidly confirms the presence of key functional groups, including the critical distinction between the aromatic and aliphatic primary amines and the para-substitution pattern of the benzene ring. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, such as the characteristic α-cleavage leading to a base peak at m/z 30. Together, these techniques provide a self-validating and unambiguous confirmation of the molecule's identity.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Platypus Technologies. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Specac. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

UCLA. (n.d.). IR: amines. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound | C9H14N2 | CID 21646683 - PubChem. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

YouTube. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

-

University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C9H14N2 | CID 21646683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. scribd.com [scribd.com]

- 5. organomation.com [organomation.com]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. compoundchem.com [compoundchem.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jascoinc.com [jascoinc.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. eng.uc.edu [eng.uc.edu]

- 18. researchgate.net [researchgate.net]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 23. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Electron ionization - Wikipedia [en.wikipedia.org]

- 26. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 27. GCMS Section 6.15 [people.whitman.edu]

- 28. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 29. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility and Stability of 4-(3-Aminopropyl)aniline for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability of 4-(3-Aminopropyl)aniline, a key intermediate in pharmaceutical and chemical synthesis. Understanding these fundamental properties is critical for its effective handling, formulation, and the development of robust and reliable processes.

Physicochemical Profile of this compound

This compound, with the molecular formula C₉H₁₄N₂, is a diamine featuring a primary aliphatic amine and a primary aromatic amine linked by a propyl chain to a benzene ring.[1][2] This unique structure imparts a combination of chemical properties that dictate its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow crystal | [3] |

| CAS Number | 61798-01-4 | [1] |

The presence of two amino groups, one aliphatic and one aromatic, along with a flexible alkyl chain, suggests a nuanced solubility profile. The aromatic ring contributes to its nonpolar character, while the amino groups can participate in hydrogen bonding, introducing polarity.

Predicted Solubility Profile

Table of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The amino groups can form hydrogen bonds with protic solvents. However, the nonpolar benzene ring and alkyl chain will limit solubility in highly polar solvents like water. Solubility is expected to increase with decreasing solvent polarity (e.g., more soluble in methanol/ethanol than water). |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Soluble | These solvents can accept hydrogen bonds from the amino groups and have sufficient nonpolar character to interact with the aromatic ring and alkyl chain. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The dominant nonpolar character of these solvents will not effectively solvate the polar amino groups, leading to poor solubility. |

The solubility of aniline, the parent aromatic amine, is only slight in water (around 3.6 g/100 mL at 20°C) but it is soluble in many organic solvents.[5][6] The introduction of the aminopropyl group in this compound is expected to increase its polarity and potential for hydrogen bonding compared to aniline, likely enhancing its solubility in polar solvents.

Stability Considerations and Potential Degradation Pathways

The stability of this compound is a critical factor in its storage, handling, and application. Aromatic amines, in general, are susceptible to degradation through oxidation, particularly when exposed to air and light, often resulting in discoloration.[7] For aniline, storage at neutral pH (pH 7) and low temperatures (4°C) has been shown to provide the best stability.[8]

Key Factors Influencing Stability:

-

Oxidation: The primary degradation pathway for anilines is oxidation. The amino groups can be oxidized, leading to the formation of colored impurities and potentially polymerization. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

-

pH: The basic nature of the amino groups means that the stability of this compound will be pH-dependent. In acidic conditions, the amino groups will be protonated, forming ammonium salts, which may have different stability profiles. Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including oxidation and polymerization.

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photo-oxidative degradation pathways.

Predicted Degradation Products:

Based on the known degradation of anilines, potential degradation products of this compound could include:

-

Oxidation products: Such as nitroso, nitro, and azo compounds, which are often colored.

-

Polymerization products: Resulting from the reaction between molecules of this compound.

-

Products of side-chain oxidation: The propyl chain could also be susceptible to oxidation.

The diagram below illustrates the key factors that can influence the stability of this compound.

Caption: Key environmental factors influencing the degradation of this compound.

Experimental Protocols for Solubility and Stability Assessment

To obtain definitive data on the solubility and stability of this compound, a systematic experimental approach is necessary.

Protocol for Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents.

Objective: To quantify the solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a constant temperature bath (e.g., 25 °C) with continuous agitation (shaking or stirring) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or g/L.

-

The following diagram illustrates the workflow for the solubility determination protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8][13][14][15]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of various pH (e.g., 0.1 M HCl, phosphate buffers of pH 5, 7, and 9, 0.1 M NaOH)

-

Hydrogen peroxide solution (e.g., 3%) for oxidative stress

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60 °C) for a defined period.

-

Neutral Hydrolysis: Mix the stock solution with purified water and heat (e.g., at 60 °C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide at room temperature or with gentle heating.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a defined period.

-

Photostability: Expose a solution and a solid sample of this compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method. A PDA detector can help to identify the formation of new peaks, while an MS detector can provide information on the molecular weight of the degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample.

-

Identify and quantify the degradation products.

-

Determine the rate of degradation under each stress condition.

-

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided predictions and detailed experimental protocols offer a robust framework for researchers and drug development professionals to characterize this important molecule. A thorough understanding of these properties is paramount for ensuring the quality, efficacy, and safety of any process or product involving this compound.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Aniline. Wikipedia. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Aniline - Solubility of Things. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

This compound. PubChem. [Link]

-

Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Solubility of organic compounds (video). Khan Academy. [Link]

-

Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega. [Link]

-

QSARs for selected aliphatic and aromatic amines. PubMed. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Aniline. PubChem. [Link]

-

Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]

-

This compound - ChemBK. [Link]

-

This compound. Finetech Industry Limited. [Link]

-

Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. PubMed. [Link]

-

Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. PMC. [Link]

-

Mechanistic QSAR of aromatic amines: new models for discriminating between homocyclic mutagens and nonmutagens, and validation of models for carcinogens. PubMed. [Link]

-

Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. [Link]

-

QSAR Study for Carcinogenic Potency of Aromatic Amines Based on GEP and MLPs. MDPI. [Link]

-

generative amine design with multi-property optimization for efficient co2 capture. arXiv. [Link]

-

Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. [Link]

-

High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

-

Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. [Link]

-

HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. ijrpp.com [ijrpp.com]

- 15. globalresearchonline.net [globalresearchonline.net]

"4-(3-Aminopropyl)aniline" health and safety data for lab use

This material and its container must be disposed of as hazardous waste. [21]1. Collect waste in a designated, properly labeled, and sealed container. 2. Do not mix with other waste streams unless directed by EHS. [7]3. Arrange for disposal through a licensed professional waste disposal company, following all federal, state, and local regulations. [9]4. Do not allow the product to enter drains or sewer systems. [7][11][14]

References

-

Rutgers University. Standard Operating Procedure for Laboratories - Aniline or Aniline Dyes. Retrieved from [Link]

-

Angene Chemical. (2025, June 5). Safety Data Sheet - 3-(1-Aminopropyl)aniline. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information - Isopropylamine. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Aniline. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet - Aniline. Retrieved from [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet - Aniline. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information - N-isopropylaniline. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information - 4-chloro-N-isopropylaniline. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet - Aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21646683, this compound. Retrieved from [Link]

-

Wayne State University. Standard Operating Procedure - Aniline. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines. Retrieved from [Link]

-

Steel Fire Equipment Ltd. (2013, October 16). Material Safety Data Sheet #AMS183. Retrieved from [Link]

-

SIA Toolbox. Safety Data Sheet - Aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 427260, N-(3-aminopropyl)aniline. Retrieved from [Link]

-

GOV.UK. (2021). Aniline - Incident management. Retrieved from [Link]

-

Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

-

Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

-

CFPA Europe. (2013). Fire and protection in chemical manufacturing site. Retrieved from [Link]

-

European Chemicals Agency (ECHA). ECHA CHEM - Aniline Identity. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Aniline. Retrieved from [Link]

Sources

- 1. This compound | C9H14N2 | CID 21646683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. fishersci.com [fishersci.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. fishersci.com [fishersci.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. chemos.de [chemos.de]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. nj.gov [nj.gov]

An In-Depth Technical Guide to the Differential Reactivity of Primary versus Aromatic Amines in 4-(3-Aminopropyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diamine 4-(3-aminopropyl)aniline presents a compelling case study in chemoselectivity, featuring both a primary aliphatic amine and a primary aromatic amine. The distinct electronic and steric environments of these two functional groups dictate their differential reactivity, enabling selective functionalization—a critical capability in the synthesis of complex molecules, including pharmaceutical intermediates and advanced materials. This guide provides a comprehensive analysis of the underlying principles governing this reactivity difference and offers practical, field-proven strategies for achieving selective reactions. We will delve into the fundamental concepts of basicity and nucleophilicity, explore the impact of reaction conditions, and provide detailed experimental protocols for the selective acylation and protection of each amine group.

Introduction: The Dichotomy of Amine Reactivity in this compound

This compound is a bifunctional molecule possessing two primary amine groups with markedly different chemical personalities. The aminopropyl moiety contains a primary aliphatic amine, characterized by its localized lone pair of electrons on the nitrogen atom. In contrast, the aniline moiety features a primary aromatic amine, where the nitrogen's lone pair is delocalized into the π-system of the benzene ring. This fundamental electronic distinction is the cornerstone of its differential reactivity, allowing chemists to selectively target one amine over the other.

Understanding and controlling this selectivity is paramount in multi-step syntheses where one amine must be modified while the other remains free for subsequent transformations. This guide will serve as a detailed roadmap for navigating the nuanced reactivity of this versatile building block.

Figure 1: Structure of this compound